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Introduction

MICROCEL® MC-12 is a grade of microcrystalline cellulose (MCC) with an intermediate
particle size, positioned between MICROCEL® MC-102 and MICROCEL® MC-200.[1] Itis
characterized by its excellent flowability and compressibility, making it a highly suitable
excipient for direct compression tablet manufacturing.[1][2][3] Its primary applications include
enhancing the flow of formulations with poorly flowing active pharmaceutical ingredients (APIs)
and reducing weight variation in tablets and capsules.[1] The recommended usage levels of
MICROCEL® MC-12 range from 10% to 90%.[1]

This application note provides a detailed experimental design for utilizing MICROCEL® MC-12
in tablet formulation, with a focus on the direct compression method. It outlines the protocols for
tablet manufacturing and for evaluating key tablet quality attributes, including hardness,
friability, disintegration time, and dissolution rate. The objective is to guide the user in
systematically evaluating the impact of MICROCEL® MC-12 concentration on these critical
parameters to achieve a robust and optimized tablet formulation.

Materials and Equipment

Materials:

» Active Pharmaceutical Ingredient (API)
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e MICROCEL® MC-12 (Roquette)

e Lactose Monohydrate (as a filler)

o Croscarmellose Sodium (as a superdisintegrant)

e Magnesium Stearate (as a lubricant)

o Purified Water

» Reagents for APl assay

Equipment:

V-blender or other suitable powder blender

e Rotary tablet press

o Tablet hardness tester

 Friability tester

» Disintegration tester

» Dissolution testing apparatus (USP Apparatus 2 - Paddle)
e UV-Vis Spectrophotometer or HPLC for API quantification
e Analytical balance

e Sieves

Experimental Design

To evaluate the effect of MICROCEL® MC-12 on tablet properties, a systematic study is
proposed where the concentration of MICROCEL® MC-12 is varied while keeping the
concentrations of other excipients and the API constant. The following formulations are
suggested for a model tablet with a target weight of 500 mg.
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Table 1: Tablet Formulations with Varying MICROCEL® MC-12 Concentrations

Formulation 1 Formulation 2 Formulation 3

Ingredient Function
(mgltablet) (mgltablet) (mgltablet)

API Active 100 100 100
MICROCEL® _ ,

Filler/Binder 50 (10%) 100 (20%) 150 (30%)
MC-12
Lactose

Filler 325 275 225
Monohydrate
Croscarmellose Superdisintegran

_ 20 20 20

Sodium t
Magnesium )

Lubricant 5 5 5
Stearate
Total Weight 500 500 500

Experimental Protocols
Tablet Manufacturing by Direct Compression

The direct compression process is a straightforward and efficient method for tablet production.
Protocol:

e Sieving: Pass the API, MICROCEL® MC-12, Lactose Monohydrate, and Croscarmellose
Sodium through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and
remove any lumps.

e Blending (Premix): Add the sieved APIl, MICROCEL® MC-12, Lactose Monohydrate, and
Croscarmellose Sodium to a V-blender.

e Mixing: Blend the mixture for 15 minutes to achieve a homogenous powder blend.

e Lubrication: Sieve the Magnesium Stearate through a finer sieve (e.g., #60 mesh) and add it
to the V-blender.
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+ Final Blending: Blend for an additional 3-5 minutes. Avoid over-blending as it can negatively
impact tablet hardness and dissolution.

+ Compression: Compress the final blend into tablets using a rotary tablet press fitted with
appropriate tooling to achieve the target tablet weight of 500 mg. The compression force
should be adjusted to achieve a target tablet hardness (e.g., 80-120 N).

Experimental Workflow for Direct Compression

Preparation
@ of API and EX@
Blending

E
Compression

QualityvControl

In-Process and Final Product Testing
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Caption: Workflow for Direct Compression Tablet Manufacturing.

Tablet Quality Control Testing

This test determines the force required to cause a tablet to fracture.[4]

Protocol (based on USP <1217>):

Place a single tablet between the platens of a tablet hardness tester.

e Ensure the tablet is positioned consistently for each measurement.

» Start the tester, which applies a diametrical compressive force to the tablet.

e Record the force (in Newtons, N) at which the tablet breaks.

o Repeat the test for a statistically relevant number of tablets (e.g., n=10) from each
formulation batch.

o Calculate the average hardness and standard deviation.

This test assesses the ability of uncoated tablets to withstand mechanical stress during
handling, packaging, and transportation.[5]

Protocol (based on USP <1216>):

» For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as
close as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.

[6]
o Carefully de-dust the tablets.
o Accurately weigh the tablet sample (W_initial).
o Place the tablets in the friability tester drum.

o Rotate the drum 100 times at a speed of 25 £ 1 rpm.[6]
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Remove the tablets from the drum and carefully de-dust them again.
Accurately weigh the tablets (W_final).

Calculate the percentage of weight loss using the following formula: Friability (%) =
[(W_initial - W_final) / W_initial] x 100

A maximum mean weight loss of not more than 1.0% is generally considered acceptable for
most products.[6]

This test determines the time it takes for a tablet to break down into smaller particles when

immersed in a liquid medium.[7]

Protocol (based on USP <701>):

The apparatus consists of a basket-rack assembly with six tubes, which is raised and
lowered in a 1000-mL beaker containing the immersion fluid.[8]

For standard uncoated tablets, use purified water as the immersion fluid, maintained at 37 +
2°C.[8]

Place one tablet in each of the six tubes of the basket.
Operate the apparatus, observing the tablets.

Complete disintegration is defined as the state in which any residue of the unit, except for
fragments of insoluble coating, is a soft mass with no palpably firm core.[8]

Record the time required for all six tablets to disintegrate. For most immediate-release
tablets, disintegration should occur within 30 minutes.[7]

This test measures the rate and extent to which the API is released from the tablet and

dissolves in a liquid medium.

Protocol (based on USP <711>):

Apparatus: Use USP Apparatus 2 (Paddle Apparatus).
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o Dissolution Medium: Use a suitable medium as specified in the relevant monograph or a
discriminating medium developed during formulation, typically 900 mL of a buffered solution
(e.g., pH 1.2, 4.5, or 6.8) maintained at 37 = 0.5°C.[9]

e Procedure: a. Place the specified volume of dissolution medium in each vessel and allow it
to equilibrate to the correct temperature. b. Place one tablet in each vessel, ensuring it sinks
to the bottom before starting the paddle rotation. c. Operate the apparatus at a specified
speed (e.g., 50 or 75 rpm). d. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60
minutes), withdraw a sample of the dissolution medium. e. Filter the samples promptly. f.
Analyze the filtered samples for the concentration of the dissolved API using a validated
analytical method (e.g., UV-Vis spectrophotometry or HPLC).

o Data Analysis: Plot the percentage of API dissolved against time to generate a dissolution
profile.

Logical Relationship of Tablet Quality Attributes

Formulation & Process Parameters Primary Physical Attributes In-Vitro Performance

\.>
|y
MICROCEL® MC-12 Conc. Friability

Click to download full resolution via product page
Caption: Interplay of Formulation Variables and Tablet Quality.

Data Presentation and Expected Results

The quantitative data obtained from the experiments should be summarized in tables for clear
comparison.

Table 2: Expected Impact of MICROCEL® MC-12 Concentration on Tablet Properties
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MICROCEL Avg. Eriabilit Disintegrati % API
riabili
Formulation ® MC-12 Hardness (%) Y on Time Dissolved
0
Conc. (%) (N) (min) at 30 min
1 10 85+5 <0.8 ~ 4-6 > 85%
2 20 100+ 5 <0.6 ~2-4 > 85%
3 30 115+5 <05 <2 > 85%

Note: The values in Table 2 are illustrative and will vary depending on the specific API, other

excipients, and processing parameters.
Interpretation of Results:

o Hardness: It is expected that as the concentration of MICROCEL® MC-12 increases, the
tablet hardness will also increase due to its excellent compressibility and binding properties.
[10]

 Friability: An increase in tablet hardness generally leads to a decrease in friability. Therefore,
formulations with higher concentrations of MICROCEL® MC-12 are expected to exhibit lower
friability values.

» Disintegration Time: MICROCEL® MC-12 also acts as a disintegrant.[11] Increasing its
concentration is expected to decrease the disintegration time.[10]

o Dissolution: A faster disintegration time generally leads to a faster dissolution rate. All
formulations should ideally meet the dissolution criteria for immediate-release tablets
(typically >80% dissolved in 30-60 minutes).

Conclusion

This application note provides a comprehensive framework for the experimental design of
tablet formulations using MICROCEL® MC-12. By systematically varying the concentration of
MICROCEL® MC-12 and evaluating the resulting tablet properties using standardized
protocols, researchers can effectively optimize their formulations to achieve the desired quality
attributes of hardness, friability, disintegration, and dissolution. The excellent flowability and
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compressibility of MICROCEL® MC-12 make it a versatile excipient for developing robust direct
compression tablet formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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